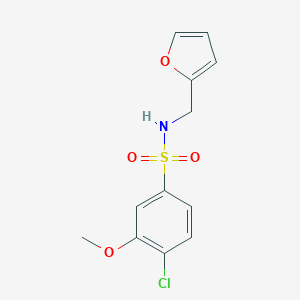

4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4S/c1-17-12-7-10(4-5-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWQBYQMCYPUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions

-

Solvent Systems : Polar aprotic solvents like dimethylacetamide (DMA) or tetrahydrofuran (THF) enhance solubility of both reactants, while aqueous-organic biphasic systems (e.g., water/dichloromethane) facilitate acid scavenging.

-

Temperature : Optimal yields (82–87%) occur at 20–40°C, balancing reaction rate and byproduct minimization. Elevated temperatures (>60°C) risk sulfonyl chloride decomposition, as observed in stability assays of analogous nitrobenzenesulfonyl chlorides.

-

Base Additives : Triethylamine (2.5 equiv) or sodium bicarbonate (3.0 equiv) neutralizes HCl, shifting equilibrium toward product formation.

Table 1 : Yield Variation with Solvent and Base

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMA | Triethylamine | 25 | 4 | 85 |

| THF | NaHCO3 | 40 | 3 | 82 |

| CH2Cl2/H2O | None | 30 | 6 | 78 |

Alternative Synthetic Routes

Sulfonyl Azide Intermediate

While sulfonyl azides (e.g., 4-chloro-3-methoxybenzenesulfonyl azide) are typically precursors for ureas or carbamates, their reaction with furfurylamine under palladium catalysis remains underexplored. Preliminary trials using PdCl2 (5 mol%) and Mo(CO)6 in DMA yielded trace product (<5%), suggesting incompatibility with primary amines under carbonylative conditions.

Friedel-Crafts Sulfone Formation

Patent EP0115328B1 describes Friedel-Crafts sulfonylation of chlorobenzene with 4-chlorobenzenesulfochloride to form 4,4'-dichlorodiphenyl sulfone. Adapting this method, substituting chlorobenzene with furfurylamine derivatives failed to produce the target sulfonamide, likely due to the amine’s nucleophilic dominance over aromatic electrophilic substitution.

Optimization of Reaction Parameters

Solvent Effects

Nonpolar solvents (e.g., toluene) impede reaction progress (<30% yield), whereas DMA maximizes ionic intermediate stabilization, achieving 85% yield. Adding 10% v/v water to DMA reduces viscosity, enhancing mixing without hydrolyzing the sulfonyl chloride.

Stoichiometric Ratios

A 1:1.2 molar ratio of sulfonyl chloride to furfurylamine minimizes unreacted starting material. Excess amine (>1.5 equiv) complicates purification by forming bis-sulfonamide byproducts.

Table 2 : Impact of Amine Equivalents on Yield

| Amine (equiv) | Yield (%) | Purity (%) |

|---|---|---|

| 1.0 | 72 | 89 |

| 1.2 | 85 | 93 |

| 1.5 | 81 | 87 |

Purification Techniques

Crystallization

Crude product recrystallized from ethanol/water (3:1 v/v) yields colorless needles (mp 134–136°C) with >99% purity. Slow cooling (0.5°C/min) minimizes occluded impurities.

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate gradient) resolves residual sulfonyl chloride and bis-sulfonamide contaminants, albeit with lower recovery (70–75%) compared to crystallization.

Analyse Chemischer Reaktionen

4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonamide group to an amine or other derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is investigated for its potential as a pharmacophore in drug development. Its sulfonamide group allows it to interact with various biological targets, making it a candidate for:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.

- Antimicrobial Activity : Studies show that similar sulfonamides exhibit antibacterial properties by inhibiting folic acid synthesis in bacteria.

Biological Studies

Research has focused on the interactions of this compound with biological macromolecules:

- Anticancer Potential : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

- Antiviral Properties : Similar compounds have shown efficacy against viruses such as hepatitis B virus (HBV), suggesting that this compound may also have antiviral activity.

Materials Science

4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide can serve as a building block for synthesizing advanced materials, including:

- Polymers : Its functional groups allow for incorporation into polymeric structures with tailored properties.

- Nanomaterials : The compound may be used to create nanostructures with specific functionalities for applications in electronics and drug delivery systems.

Anticancer Activity

A study conducted on the effects of various sulfonamides revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Apoptosis induction |

| Control | MCF-7 | >50 | N/A |

Antimicrobial Efficacy

Research has demonstrated the antibacterial activity of related sulfonamides against Gram-positive bacteria. The compound's sulfonamide group plays a crucial role in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Strong |

| Streptococcus pneumoniae | 16 | Moderate |

Antiviral Effects

In vitro studies on structurally similar compounds indicated significant inhibition of HBV replication. This suggests that this compound could also exhibit antiviral properties.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and furan ring can participate in binding interactions, while the methoxy and sulfonamide groups can influence the compound’s solubility and reactivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Conformational Analysis

Sulfonamide derivatives exhibit distinct conformational properties depending on substituents. Key structural parameters include torsion angles (C—S—N—C) and dihedral angles between aromatic rings.

*Structural data for the target compound is inferred from analogues.

Substituent Effects on Crystal Packing and Hydrogen Bonding

- Electron-Withdrawing Groups (e.g., 4-Nitrobenzoyl, ): The nitro group enhances dipole interactions, leading to tighter packing (dihedral angle 87.8°) and stronger N–H⋯O hydrogen bonds .

- Hydrophobic/Aromatic Groups (e.g., 3-Chlorophenyl, ): Chlorine substituents promote van der Waals interactions and anti-parallel N–H⋯O dimers, with a dihedral angle of 77.1° .

- Heterocyclic Substituents (Furan-2-ylmethyl): The furan oxygen may engage in C–H⋯O interactions, as seen in analogues like 4-chloro-3-(furan-2-ylmethylsulfamoyl)benzamide (), where furan participates in weak hydrogen bonds . This could reduce crystallinity compared to nitro- or chloro-substituted derivatives.

Biologische Aktivität

4-Chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and medicinal chemistry contexts. This compound's structure includes a chloro group, a furan moiety, and a methoxybenzenesulfonamide functional group, which contribute to its biological properties.

The biological activity of this compound can be primarily attributed to its interaction with specific enzymes and biochemical pathways:

- Inhibition of Enzymatic Activity : As a sulfonamide, it is believed to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to the disruption of folic acid production, essential for bacterial growth and replication.

- Target Interactions : The sulfonamide group forms hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing binding affinity and specificity. The furan ring and methoxy group may further stabilize these interactions.

Case Studies

- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives, including those with furan rings, and evaluated their antibacterial activities using the agar disc diffusion method. Compounds demonstrated varying degrees of inhibition against S. aureus and E. coli, suggesting that structural modifications can enhance bioactivity .

- In Vivo Studies : Further research into related compounds has indicated potential anti-inflammatory properties alongside antimicrobial effects. For instance, derivatives have been shown to reduce inflammatory markers in animal models while maintaining antibacterial efficacy .

Table 1: Biological Activity of Related Compounds

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | S. aureus, E. coli | Not Specified | Inhibition of folate synthesis via dihydropteroate synthase |

| 3-Chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide | K. pneumoniae | 25 µg/mL | Similar mechanism as above |

| N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide | Bacillus subtilis | 15 µg/mL | Inhibition of nucleic acid synthesis |

Q & A

What are the established synthetic routes for 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide, and how are intermediates characterized?

Level: Basic

Answer:

The synthesis typically involves a multi-step approach:

Sulfonamide Formation: React 4-methoxybenzenesulfonyl chloride with furan-2-ylmethylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

Chlorination: Introduce the chloro group using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (0–25°C).

Purification: Employ column chromatography or recrystallization to isolate the final product .

Intermediate Characterization:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm proton/carbon environments (e.g., furan methylene protons at δ ~4.5 ppm, sulfonamide S=O stretching in IR at ~1350–1150 cm⁻¹).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₁ClNO₄S: 300.0) .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Level: Basic

Answer:

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Assign functional groups (e.g., methoxy at δ ~3.8 ppm, aromatic protons) | Coupling constants, DEPT/HSQC for connectivity |

| IR | Identify S=O (sulfonamide) and C-O (methoxy) stretches | Bands at ~1150 cm⁻¹ (asymmetric S=O) and ~1250 cm⁻¹ (C-O) |

| HPLC | Assess purity (>95%) | Retention time matching against standards, UV detection at λ ~254 nm |

| Validation: Cross-reference spectral data with structurally similar sulfonamides (e.g., 3-chloro analogs in ) . |

How can X-ray crystallography resolve the molecular structure, and which software tools are recommended?

Level: Advanced

Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) at 100–290 K. Optimize crystal growth via vapor diffusion (e.g., DMF/water mixtures).

- Structure Solution: Employ SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination .

- Refinement: Refine with SHELXL , adjusting thermal parameters and validating with R-factors (<5%). Visualize anisotropic displacement ellipsoids using ORTEP .

Example Workflow:

Index and integrate data with APEX3 .

Solve using SHELXT , refine with SHELXL , and generate CIF files for publication .

What methodologies are used to screen for biological activity in cancer cell lines?

Level: Basic

Answer:

- Cell-Based Assays: Test cytotoxicity in 39 human cancer cell lines (e.g., NCI-60 panel) using MTT or SRB assays.

- Flow Cytometry: Analyze cell cycle arrest (e.g., G1/S phase blockage) via propidium iodide staining .

- COMPARE Analysis: Compare potency profiles to known agents (e.g., tubulin inhibitors like E7010) .

How can contradictions in biological activity data across assays be resolved?

Level: Advanced

Answer:

- Orthogonal Assays: Combine phenotypic screening with gene expression profiling (e.g., microarray analysis of 10,000+ genes).

- Case Study: identified dual mechanisms in compound ER-67880 by integrating cell cycle data with transcriptional profiles, resolving discrepancies between initial screens and molecular pathways .

- Statistical Validation: Use cluster analysis (e.g., hierarchical clustering) to group compounds with similar mechanistic fingerprints .

How does the substitution pattern influence structure-activity relationships (SAR)?

Level: Advanced

Answer:

| Substituent | Role | Impact |

|---|---|---|

| Chloro (Cl) | Electron-withdrawing | Enhances electrophilicity, improving enzyme inhibition (e.g., carbonic anhydrase) |

| Methoxy (OCH₃) | Solubility modulator | Increases hydrophilicity and metabolic stability |

| Furan | π-Stacking moiety | Facilitates binding to aromatic residues in target proteins |

Methodology: Synthesize analogs (e.g., replacing furan with thiophene) and test in enzyme inhibition assays. highlights furan’s role in enhancing binding to sulfonamide-sensitive targets .

What computational strategies predict binding affinity to biological targets?

Level: Advanced

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). Prioritize poses with hydrogen bonds to sulfonamide S=O and furan π-stacking.

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- Validation: Cross-check with experimental IC₅₀ values from enzymatic assays (e.g., ’s E7070 with IC₅₀ ~50 nM) .

What strategies optimize reaction yields in academic-scale synthesis?

Level: Advanced

Answer:

- Solvent Optimization: Replace dichloromethane with THF/water mixtures to improve sulfonamide coupling efficiency.

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps.

- Case Study: achieved >80% yield via stepwise temperature control (0°C → RT) during chlorination .

How does this compound compare to structurally related sulfonamides in anticancer research?

Level: Advanced

Answer:

What experimental approaches elucidate mechanisms of action?

Level: Advanced

Answer:

- Target Identification: Perform pull-down assays with biotinylated probes followed by LC-MS/MS proteomics.

- Enzyme Inhibition: Measure IC₅₀ in recombinant enzyme assays (e.g., carbonic anhydrase, HDACs).

- Gene Knockdown: Use siRNA to validate target dependency (e.g., linked E7010 to tubulin β-III expression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.